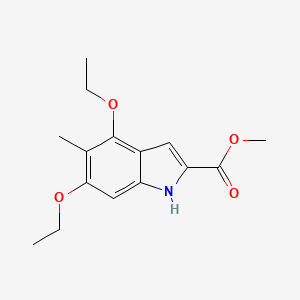

methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids or ketones, while reduction can yield alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Indole derivatives, including methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate, have been investigated for their potential as anticancer agents. The indole core is a common structural motif in many biologically active compounds, recognized for its ability to interact with various biological targets. Research indicates that this compound may serve as a precursor to indole derivatives with possible antimitotic properties, making it a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism by which indole derivatives exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells . This suggests that this compound could potentially exhibit similar mechanisms.

Organic Synthesis

Building Blocks for Complex Molecules

this compound can be utilized as a versatile building block in organic synthesis. Its functionalized indole structure allows for various electrophilic substitution reactions that can lead to the formation of more complex molecules. The presence of methoxy groups enhances the reactivity of the indole ring, facilitating reactions such as formylation, acylation, and halogenation .

Synthesis Techniques

Recent studies have explored microwave-assisted synthesis methods for producing indole derivatives efficiently. These methods significantly reduce reaction times and improve yields compared to traditional synthetic routes . The ability to rapidly synthesize derivatives makes this compound an attractive option for researchers looking to develop new compounds.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation . The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other indole derivatives, such as:

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .

Uniqueness

Methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate is unique due to its specific functional groups, which can influence its chemical reactivity and biological activity. These unique features make it a valuable compound for various scientific research applications .

Activité Biologique

Methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Indole derivatives are recognized for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound belongs to this class and has been studied for its potential in various therapeutic areas.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole precursors. The introduction of diethoxy and methyl groups enhances the compound's reactivity and biological profile.

3.1 Anticancer Activity

This compound has shown promising anticancer properties in various studies. Its mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study:

In a study evaluating the compound's effect on breast cancer cells (MCF-7), it was found to significantly reduce cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

3.2 Antimicrobial Activity

The compound exhibits antimicrobial properties against a variety of pathogens. In particular, it has been tested against both Gram-positive and Gram-negative bacteria.

Table: Minimum Inhibitory Concentration (MIC) Values

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

3.3 Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages.

Research Findings:

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Cell Cycle Regulation: The compound induces cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.

- Apoptosis Pathways: It activates caspase pathways leading to programmed cell death.

- Inflammatory Pathways: The inhibition of NF-kB signaling contributes to its anti-inflammatory effects.

5. Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its anticancer, antimicrobial, and anti-inflammatory activities. Further research is warranted to fully elucidate its mechanisms and optimize its pharmacological profiles for clinical applications.

Propriétés

IUPAC Name |

methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-5-19-13-8-11-10(14(9(13)3)20-6-2)7-12(16-11)15(17)18-4/h7-8,16H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSDHBDRJRCCMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C2C=C(NC2=C1)C(=O)OC)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.